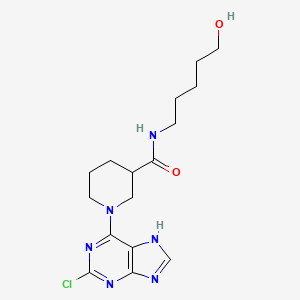
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group on the pentyl chain can be introduced through oxidation reactions using reagents like potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield a variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, interference with DNA replication or transcription.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide: can be compared with other purine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a hydroxypentyl chain, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
929972-56-5 |
|---|---|
Fórmula molecular |
C16H23ClN6O2 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
1-(2-chloro-7H-purin-6-yl)-N-(5-hydroxypentyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H23ClN6O2/c17-16-21-13-12(19-10-20-13)14(22-16)23-7-4-5-11(9-23)15(25)18-6-2-1-3-8-24/h10-11,24H,1-9H2,(H,18,25)(H,19,20,21,22) |
Clave InChI |
VMFPMHIAOIJCMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















